molecular formula C19H11NO4 B14379058 2-(Naphthalen-2-yl)-6-nitro-4H-1-benzopyran-4-one CAS No. 89720-61-6

2-(Naphthalen-2-yl)-6-nitro-4H-1-benzopyran-4-one

Katalognummer: B14379058
CAS-Nummer: 89720-61-6
Molekulargewicht: 317.3 g/mol
InChI-Schlüssel: YIIOWDXTQXQZCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Naphthalen-2-yl)-6-nitro-4H-1-benzopyran-4-one is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring fused with a benzopyran ring, which is further substituted with a nitro group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)-6-nitro-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol with 6-nitro-4H-1-benzopyran-4-one under acidic conditions. The reaction is usually carried out in the presence of a strong acid like sulfuric acid or hydrochloric acid, which acts as a catalyst to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction conditions precisely .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Naphthalen-2-yl)-6-nitro-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Naphthalen-2-yl)-6-nitro-4H-1-benzopyran-4-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Naphthalen-2-yl)-6-nitro-4H-1-benzopyran-4-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Naphthalen-2-yl)-6-nitro-4H-1-benzopyran-4-one is unique due to its specific combination of a naphthalene ring, a benzopyran ring, and a nitro group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

89720-61-6

Molekularformel

C19H11NO4

Molekulargewicht

317.3 g/mol

IUPAC-Name

2-naphthalen-2-yl-6-nitrochromen-4-one

InChI

InChI=1S/C19H11NO4/c21-17-11-19(14-6-5-12-3-1-2-4-13(12)9-14)24-18-8-7-15(20(22)23)10-16(17)18/h1-11H

InChI-Schlüssel

YIIOWDXTQXQZCR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=O)C4=C(O3)C=CC(=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.